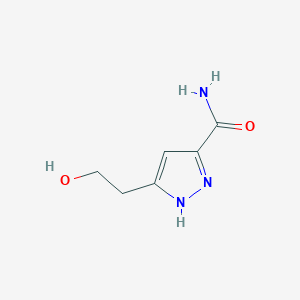

5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

説明

特性

IUPAC Name |

5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-6(11)5-3-4(1-2-10)8-9-5/h3,10H,1-2H2,(H2,7,11)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKUHERXGBMWRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Pathway of 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide: A Comprehensive Technical Guide

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, androgen receptor antagonists, and anti-inflammatory agents. Specifically, 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide (CAS: 1312205-25-6) serves as a critical, bifunctional building block. The presence of both a primary alcohol and a primary carboxamide on the heteroaromatic core allows for orthogonal late-stage functionalization.

This whitepaper details a highly robust, five-step synthetic pathway to this molecule. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality, thermodynamic drivers, and self-validating analytical checkpoints that ensure reproducible scale-up.

Retrosynthetic Strategy and Mechanistic Rationale

The construction of the 1H-pyrazole-3-carboxamide core relies on the classic Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.

The Necessity of Hydroxyl Protection

A direct Claisen condensation using unprotected 4-hydroxy-2-butanone and diethyl oxalate is thermodynamically doomed. The strongly basic conditions (NaOEt) required to generate the methyl ketone enolate will inevitably trigger either a retro-aldol cleavage or a dehydration event, yielding volatile methyl vinyl ketone (MVK) and destroying the starting material.

To circumvent this, a robust protecting group strategy is deployed. The primary hydroxyl group is masked as a tert-butyldimethylsilyl (TBS) ether. The TBS group is stable to the highly basic conditions of the Claisen condensation and the nucleophilic conditions of the subsequent Knorr cyclization and aminolysis, yet it can be cleaved under mild fluoride-mediated conditions at the final stage.

Figure 2: Logical decision tree illustrating the necessity of hydroxyl protection.

Regioselective Pyrazole Assembly

The condensation of the resulting 1,3-dicarbonyl with hydrazine hydrate yields the pyrazole core. Because hydrazine is symmetrical, the initial nucleophilic attack on the more electrophilic ketone carbonyl, followed by cyclization onto the ester-adjacent carbonyl, yields a single constitutional isomer. Note that in solution, rapid proton exchange between the N1 and N2 atoms renders the 3-carboxamide and 5-carboxamide tautomers chemically equivalent.

Figure 1: Five-step linear synthesis pathway for 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide.

Experimental Workflows and Self-Validating Protocols

Step 1: O-Silylation of 4-Hydroxy-2-butanone

-

Causality: Imidazole is utilized not merely as an acid scavenger, but as a nucleophilic catalyst. It reacts with TBSCl to form a highly reactive N-silylimidazolium intermediate, which drastically accelerates the silylation of the primary alcohol.

-

Protocol: Dissolve 4-hydroxy-2-butanone (1.0 eq) and imidazole (2.0 eq) in anhydrous DMF (0.5 M) at 0 °C. Add TBSCl (1.1 eq) portion-wise. Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate.

-

Validation Checkpoint: TLC (Hexanes/EtOAc 8:2). The product is UV inactive but stains strongly with acidic KMnO₄. ¹H NMR confirms success via a 9H singlet at ~0.89 ppm (t-butyl) and a 6H singlet at ~0.05 ppm (dimethyl).

Step 2: Claisen Condensation

-

Causality: Sodium ethoxide (NaOEt) is strictly paired with diethyl oxalate to prevent transesterification side-reactions that would occur if sodium methoxide were used. The reaction is run at 0 °C to kinetically favor the formation of the methyl enolate over the methylene enolate.

-

Protocol: To a solution of NaOEt (1.2 eq) in anhydrous EtOH at 0 °C, add a mixture of 4-(TBS-oxy)butan-2-one (1.0 eq) and diethyl oxalate (1.1 eq) dropwise. Stir for 12 hours, allowing the mixture to warm to room temperature. Neutralize with 1M HCl to pH 5-6, extract with DCM, dry, and concentrate.

-

Validation Checkpoint: TLC (Hexanes/EtOAc 7:3). The product is highly UV active due to the extended conjugation of the enol tautomer. ¹H NMR shows a characteristic enol =CH proton at ~6.30 ppm and a broad enol -OH proton >12.0 ppm.

Step 3: Knorr Pyrazole Synthesis

-

Causality: Hydrazine hydrate is preferred over anhydrous hydrazine due to its superior safety profile. The water content does not inhibit the reaction; the thermodynamic sink of forming the stable, aromatic pyrazole ring drives the dehydration steps forward.

-

Protocol: Dissolve the crude 1,3-dicarbonyl intermediate (1.0 eq) in EtOH (0.3 M). Add hydrazine hydrate (1.2 eq) dropwise at room temperature. Heat the mixture to reflux for 6 hours. Cool to room temperature and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH).

-

Validation Checkpoint: TLC (DCM/MeOH 95:5). The product is a distinct UV-active spot. ¹H NMR confirms aromatization via the appearance of the pyrazole C4-H singlet at ~6.65 ppm.

Step 4: Aminolysis (Amidation)

-

Causality: Aminolysis of pyrazole-3-carboxylates is notoriously sluggish. The electron-rich pyrazole ring donates electron density into the ester carbonyl, reducing its electrophilicity. Therefore, high concentrations of ammonia and elevated temperatures in a sealed system are mandatory.

-

Protocol: Dissolve the pyrazole ester in 7N NH₃ in Methanol (10 volumes). Seal the reaction in a pressure tube and heat to 60 °C for 24 hours. Cool the tube completely before carefully venting. Concentrate to dryness to yield the crude amide.

-

Validation Checkpoint: IR spectroscopy is the most definitive rapid check here. Look for the appearance of primary amide N-H stretches at ~3300 and 3150 cm⁻¹, and a shift in the carbonyl stretch from ~1720 cm⁻¹ (ester) to ~1670 cm⁻¹ (amide).

Step 5: Deprotection (Desilylation)

-

Causality: Tetrabutylammonium fluoride (TBAF) provides a mild, highly specific mechanism for silyl ether cleavage via the formation of a strong Si-F bond, leaving the sensitive pyrazole and carboxamide moieties untouched.

-

Protocol: Dissolve the protected pyrazole amide (1.0 eq) in THF (0.2 M) at 0 °C. Add TBAF (1.0 M in THF, 1.1 eq) dropwise. Stir at room temperature for 2 hours. Concentrate the mixture. Because the target molecule is highly water-soluble, avoid standard aqueous workup. Purify directly via reverse-phase C18 chromatography (Water/Acetonitrile).

-

Validation Checkpoint: LC-MS confirms the exact mass [M+H]⁺ at m/z 156.1. ¹H NMR (DMSO-d₆) shows the complete disappearance of the upfield TBS signals and the emergence of a broad triplet at ~4.70 ppm corresponding to the primary hydroxyl proton.

Quantitative Data and Analytical Benchmarks

The following table summarizes the expected quantitative outcomes and critical analytical markers for a standard 10-gram scale synthesis, assuming rigorous adherence to the protocols outlined above.

| Step | Intermediate Generated | Expected Yield (%) | Reaction Time (h) | Key ¹H NMR Analytical Marker (CDCl₃ / DMSO-d₆) |

| 1 | 4-(TBS-oxy)butan-2-one | 92% | 4.0 | 0.89 ppm (s, 9H, Si-C(CH₃)₃); 0.05 ppm (s, 6H, Si-CH₃) |

| 2 | Ethyl 6-(TBS-oxy)-2,4-dioxohexanoate | 78% | 12.0 | 6.30 ppm (s, 1H, enol =CH); >12.0 ppm (br s, 1H, enol OH) |

| 3 | Ethyl 5-(2-(TBS-oxy)ethyl)-1H-pyrazole-3-carboxylate | 85% | 6.0 | 6.65 ppm (s, 1H, pyrazole C4-H) |

| 4 | 5-(2-(TBS-oxy)ethyl)-1H-pyrazole-3-carboxamide | 88% | 24.0 | 7.50, 7.20 ppm (br s, 2H, primary amide NH₂) |

| 5 | 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide | 90% | 2.0 | 4.70 ppm (br t, 1H, primary OH); complete loss of TBS peaks |

References

-

Recent Advances in the Synthesis of Pyrazoles. A Review Source: Organic Preparations and Procedures International (Taylor & Francis) URL:[Link][1]

-

Greene's Protective Groups in Organic Synthesis Source: John Wiley & Sons URL:[Link]

Sources

5-(2-Hydroxyethyl)-1H-pyrazole-3-carboxamide: Structural Profiling, Mechanistic Utility, and Synthetic Workflows

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Design, and Synthetic Methodology

Executive Summary

In contemporary medicinal chemistry, the rational design of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can reliably anchor into the ATP-binding pocket. 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide (CAS: 1312205-25-6) has emerged as a highly versatile building block in this domain [1].

The core architecture of this compound offers a dual-purpose functionality: the pyrazole-3-carboxamide moiety serves as a highly efficient, multi-point hydrogen-bond donor/acceptor system for the kinase hinge region, while the 5-(2-hydroxyethyl) substituent acts as a tunable, solvent-exposed vector. This structural duality allows researchers to maintain critical pharmacophoric interactions while optimizing physicochemical properties such as aqueous solubility and topological polar surface area (TPSA).

Physicochemical & Structural Profiling

Understanding the baseline physicochemical parameters of 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is essential for predicting its behavior in fragment screening and lead optimization pipelines. The presence of the primary alcohol significantly reduces the lipophilicity (LogP) compared to simple alkyl-substituted pyrazoles, mitigating the risk of non-specific hydrophobic binding and improving metabolic stability.

Quantitative Data Summary

| Property | Value | Structural Significance |

| CAS Number | 1312205-25-6 | Unique identifier for commercial procurement [1]. |

| Molecular Formula | C₆H₉N₃O₂ | Compact fragment suitable for FBDD. |

| Molecular Weight | 155.16 g/mol | High ligand efficiency (LE) potential. |

| H-Bond Donors | 4 (OH, Pyrazole NH, Amide NH₂) | Exceptional capacity for target anchoring. |

| H-Bond Acceptors | 3 (OH, Pyrazole N, Amide C=O) | Facilitates complex interaction networks. |

| Tautomerism | 1H vs. 2H Pyrazole | Dynamic equilibrium allows adaptive binding to distinct kinase hinge conformations. |

Mechanistic Role in Drug Design: The Hinge-Binding Motif

The Causality of Scaffold Selection

The selection of the pyrazole-3-carboxamide core is not arbitrary; it is driven by its exceptional geometric complementarity to the ATP-binding site of various kinases, including Cyclin-Dependent Kinases (CDKs), FMS-like tyrosine kinase 3 (FLT3), and Glycogen Synthase Kinase 3 (GSK3) [2][3].

When designing Type I kinase inhibitors, the ligand must compete with cellular ATP. The pyrazole-3-carboxamide skeleton achieves this by forming up to three conserved hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Leu83 in CDK2 or Cys694 in FLT3) [2].

-

The Pyrazole NH acts as a hydrogen bond donor to the backbone carbonyl of the hinge.

-

The Carboxamide C=O acts as an acceptor from the backbone NH of the adjacent hinge residue.

-

The Carboxamide NH₂ can act as a supplementary donor, locking the conformation and displacing ordered water molecules.

Simultaneously, the 2-hydroxyethyl group at the C5 position is directed toward the solvent channel or the ribose-binding pocket. This primary alcohol serves as a synthetic handle. It can be left unmodified to improve solubility, phosphorylated to mimic ATP more closely, or functionalized (via etherification or esterification) to attach PROTAC (Proteolysis Targeting Chimera) linkers without disrupting the primary hinge-binding pharmacophore.

Figure 1: Tripartite hydrogen-bonding network of the pyrazole-3-carboxamide motif within a generic kinase hinge region.

Synthetic Methodologies

To utilize 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide in a modular synthesis pipeline, a robust, scalable, and self-validating synthetic protocol is required. The following methodology outlines a bottom-up synthesis utilizing a Claisen condensation followed by hydrazine-mediated cyclization.

Step-by-Step Experimental Protocol

Step 1: Preparation of the 1,3-Diketone Intermediate

-

Rationale: The 1,3-diketone is the requisite electrophilic partner for cyclization.

-

Procedure: In a flame-dried flask under inert atmosphere, dissolve diethyl oxalate (1.0 eq) and a protected 4-hydroxy-2-butanone derivative (e.g., 4-(benzyloxy)butan-2-one, 1.0 eq) in anhydrous THF. Slowly add sodium ethoxide (1.2 eq) at 0°C. Stir at room temperature for 12 hours.

-

Validation: Quench with 1N HCl. Extract with EtOAc. TLC should indicate the consumption of starting materials. The intermediate is used directly in the next step to prevent degradation.

Step 2: Pyrazole Cyclization

-

Rationale: Hydrazine selectively attacks the highly electrophilic diketone carbons, driving dehydration and aromatization to form the pyrazole core.

-

Procedure: Dissolve the crude diketone in ethanol. Add hydrazine hydrate (1.5 eq) dropwise at 0°C. Reflux the mixture for 4 hours.

-

Validation: LC-MS should reveal the mass of the cyclized ester (Ethyl 5-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxylate).

Step 3: Deprotection and Amidation

-

Rationale: Converting the ester to a primary amide establishes the critical hinge-binding motif.

-

Procedure: First, remove the benzyl protecting group via Pd/C catalytic hydrogenation (H₂, 1 atm) in methanol to yield the free alcohol. Next, transfer the intermediate to a sealed pressure tube, add 7N ammonia in methanol (excess), and heat to 80°C for 24 hours.

-

Validation: Concentrate the solvent in vacuo. Recrystallize from ethanol/water to yield the final product.

Figure 2: Three-step synthetic workflow for 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide.

Analytical & Structural Validation Protocols

To ensure the integrity of the synthesized building block prior to incorporation into complex biological assays, the following self-validating analytical checks must be performed:

-

¹H NMR Spectroscopy (DMSO-d₆, 400 MHz):

-

Causality: Validates the regiochemistry of the pyrazole ring and the integrity of the functional groups.

-

Key Signals:

-

A sharp singlet at ~6.5 ppm (1H) corresponding to the aromatic pyrazole C4-H.

-

Two broad singlets at ~7.2 ppm and ~7.5 ppm (1H each) corresponding to the primary carboxamide (NH₂), confirming successful amidation.

-

A broad singlet >12.0 ppm (1H) for the pyrazole NH (highly dependent on concentration and tautomeric state).

-

Triplets at ~2.8 ppm (2H) and ~3.6 ppm (2H) corresponding to the methylene protons of the hydroxyethyl group.

-

-

-

High-Resolution Mass Spectrometry (HRMS-ESI):

-

Expected [M+H]⁺: m/z 156.0773. Ensures no over-amidation or residual protecting groups remain.

-

-

X-Ray Crystallography (Optional but recommended for FBDD):

-

Co-crystallization with a surrogate kinase (e.g., CDK2) will definitively map the electron density of the 2-hydroxyethyl group, confirming its vector trajectory toward the solvent interface.

-

References

-

National Institutes of Health (NIH) / PMC . "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)". PMC. Available at:[Link]

-

American Chemical Society (ACS) . "The Design and Synthesis of Potent and Selective Inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3 for the Treatment of Human African Trypanosomiasis". Journal of Medicinal Chemistry. Available at:[Link]

potential therapeutic targets of 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole ring is a foundational scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2][3][4][5] The derivative, 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide, is a member of this versatile class. While direct pharmacological data on this specific molecule is not extensively documented in publicly available literature, the broader family of pyrazole-3-carboxamide derivatives has been shown to interact with a wide array of high-value therapeutic targets. This guide synthesizes existing research on analogous compounds to build a predictive framework for identifying and validating the . We will explore its potential in oncology, inflammation, and other therapeutic areas, providing detailed, field-proven experimental protocols to guide future research and development efforts. The primary hypothesis is that this compound is likely to exhibit activity as a protein kinase inhibitor and/or a modulator of inflammatory pathways, consistent with the established profile of its chemical class.

The Pyrazole-3-Carboxamide: A Privileged Scaffold in Drug Discovery

The pyrazole motif is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This structure is considered a "privileged scaffold" because its derivatives are capable of binding to a wide range of distinct biological targets with high affinity. The pyrazole-3-carboxamide core, in particular, offers a synthetically tractable framework with multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties.[6][7] This versatility has led to the development of pyrazole-based drugs for diverse indications, including cancer, inflammation, and autoimmune diseases.[6][8]

For instance, Celecoxib, a well-known anti-inflammatory drug, features a pyrazole core and functions as a selective COX-2 inhibitor.[8] In oncology, numerous pyrazole derivatives have been investigated as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[9][6]

Profiling 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide: An Evidence-Based Approach to Target Identification

Direct experimental data on 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is scarce. Therefore, our strategy is to infer its potential biological activities by examining the established targets of structurally related pyrazole-3-carboxamide analogs. This approach allows us to formulate a robust, testable hypothesis regarding its mechanism of action and therapeutic potential. The primary areas of investigation, based on extensive literature precedence, are oncology and inflammation.

Potential Therapeutic Area: Oncology

The antiproliferative activity of pyrazole derivatives is well-documented, with many analogs functioning as potent anticancer agents.[1][9][10][11] The proposed mechanisms are diverse, but a predominant theme is the inhibition of key regulators of cell growth, survival, and proliferation.

Primary Hypothesis: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular processes. Their aberrant activity is a hallmark of many cancers, making them a major class of oncology targets.[6] The pyrazole scaffold is a premier "kinase-directed privileged structure," capable of interacting with the ATP-binding pocket of these enzymes.[6][7]

Numerous studies have demonstrated that pyrazole-carboxamide derivatives can inhibit a range of protein kinases, as summarized below.

| Kinase Family/Target | Therapeutic Relevance | Representative Citation(s) |

| Cyclin-Dependent Kinases (CDKs) | Cell Cycle Control, Proliferation | [12][13] |

| Fms-like Tyrosine Kinase 3 (FLT3) | Hematological Malignancies (AML) | [12][13] |

| Vascular Endothelial Growth Factor Receptor (VEGFR) | Angiogenesis | [2] |

| Receptor Interacting Protein 2 (RIP2) Kinase | Inflammatory Signaling, Cell Death | [14] |

| Casein Kinase 2 (CK2), AKT1, PKA, PKCα, p38 | Survival, Apoptosis, Inflammation | [6][7] |

| c-Met, JAK1 | Proliferation, Metastasis | [11] |

| PI3K/AKT Pathway | Cell Survival, Growth | [9] |

Given this extensive evidence, it is highly probable that 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide will exhibit inhibitory activity against one or more protein kinases.

Cyclin-dependent kinases 4 and 6 (CDK4/6) are crucial for the G1-S phase transition of the cell cycle.[12] Their inhibition leads to cell cycle arrest and is a validated strategy in certain cancers, such as HR-positive breast cancer.[12] The diagram below illustrates this pathway and the potential point of intervention.

Caption: Tiered workflow for identifying kinase targets.

Protocol 1: In Vitro Kinase IC50 Determination (ADP-Glo™ Assay Example)

This protocol describes a luminescent-based assay to quantify kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Reagent Preparation:

-

Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5). The specific kinase (e.g., CDK4/Cyclin D1) and substrate (e.g., Rb protein) concentrations should be optimized for linear reaction kinetics.

-

Serially dilute the test compound, 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide, in reaction buffer to create a range of 2X concentrations (e.g., from 100 µM to 1 nM).

-

Prepare a 2X ATP solution in reaction buffer at a concentration equal to the Kₘ for the specific kinase.

-

-

Kinase Reaction:

-

Add 5 µL of the 2X test compound dilution to the wells of a 384-well plate. Include "no inhibitor" controls (buffer only) and "no enzyme" controls.

-

Initiate the reaction by adding 5 µL of the 2X kinase/substrate solution to each well.

-

Immediately add 5 µL of the 2X ATP solution to all wells.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which drives a luciferase reaction.

-

Incubate at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Subtract the "no enzyme" background from all readings.

-

Normalize the data to the "no inhibitor" control (representing 100% activity).

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Secondary Hypothesis: DNA Interaction

While kinase inhibition is a common mechanism, some pyrazole-carboxamide derivatives have been shown to exert their anticancer effects by interacting directly with DNA. [1][10]These compounds can bind to the minor groove of the DNA double helix, potentially leading to conformational changes, inhibition of DNA replication, and even DNA cleavage. [1][10] Protocol 2: DNA Binding and Cleavage Assays

-

DNA Binding (Ethidium Bromide Displacement Assay):

-

Principle: Ethidium bromide (EB) fluoresces strongly when intercalated with DNA. A compound that binds to DNA will displace the EB, causing a decrease in fluorescence.

-

Procedure:

-

Prepare a solution of calf thymus DNA (CT-DNA) and ethidium bromide in a suitable buffer (e.g., Tris-HCl).

-

Record the baseline fluorescence emission spectrum (excitation at ~520 nm, emission scan ~550-650 nm).

-

Add increasing concentrations of 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide to the CT-DNA/EB solution.

-

After each addition, incubate for 5 minutes and record the fluorescence spectrum.

-

A significant decrease in fluorescence intensity suggests displacement of EB and binding of the test compound to DNA. [10]

-

-

-

DNA Cleavage (Agarose Gel Electrophoresis Assay):

-

Principle: This assay determines if a compound can induce single- or double-strand breaks in supercoiled plasmid DNA. Cleavage converts the supercoiled form (Form I) into a nicked, open-circular form (Form II) or a linear form (Form III), which migrate differently on an agarose gel.

-

Procedure:

-

Prepare reaction mixtures containing supercoiled plasmid DNA (e.g., pBR322) in a buffer.

-

Add varying concentrations of the test compound to the reaction mixtures.

-

Include a negative control (DNA + buffer) and a positive control (DNA + a known cleaving agent).

-

Incubate the mixtures at 37°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a loading buffer.

-

Analyze the samples by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with a DNA stain. An increase in the amount of Form II or Form III DNA in the presence of the compound indicates DNA cleavage activity. [1][10]

-

-

Potential Therapeutic Area: Inflammation

The pyrazole scaffold is central to the design of anti-inflammatory agents, most notably the selective COX-2 inhibitors. [8]These agents are effective in treating inflammatory conditions with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. [8]

Primary Hypothesis: Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes (isoforms COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. [8]Given the structural precedents, 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is a candidate for COX inhibition.

Caption: Inhibition of COX enzymes in the prostaglandin synthesis pathway.

Protocol 3: In Vitro COX Inhibition Assay (Fluorometric)

This protocol provides a method to determine the potency and selectivity of the compound against COX-1 and COX-2.

-

Reagent Preparation:

-

Reconstitute purified human COX-1 and ovine COX-2 enzymes in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing heme and a suitable co-factor like TMPD).

-

Prepare a solution of Arachidonic Acid (substrate) and a fluorometric probe (e.g., ADHP).

-

Create serial dilutions of the test compound and a non-selective control (e.g., Indomethacin) and a COX-2 selective control (e.g., Celecoxib).

-

-

Assay Procedure (performed in parallel for COX-1 and COX-2):

-

Add 150 µL of reaction buffer to the wells of a 96-well plate.

-

Add 10 µL of the diluted test compound or control.

-

Add 10 µL of the respective enzyme (COX-1 or COX-2).

-

Incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of the Arachidonic Acid/ADHP solution.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence (excitation ~530 nm, emission ~590 nm) every minute for 10-15 minutes.

-

Calculate the reaction rate (V) from the linear portion of the fluorescence versus time curve.

-

Plot the percent inhibition (relative to a no-inhibitor control) versus the log of the inhibitor concentration.

-

Determine the IC50 values for both COX-1 and COX-2 by fitting the data to a suitable dose-response curve.

-

Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

-

Other Potential Therapeutic Avenues

The versatility of the pyrazole-carboxamide scaffold suggests other potential targets that may warrant exploratory investigation:

-

Androgen Receptor (AR) Modulation: Certain derivatives have been patented as potent AR modulators, indicating potential applications in prostate cancer. [15]* Cannabinoid Receptor (CB) Ligands: The scaffold has been successfully modified to produce potent and selective ligands for both CB1 and CB2 receptors, suggesting potential use in pain, appetite regulation, and neurological disorders. [16]

Summary and Future Directions

While 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is an understudied molecule, its core structure belongs to a class of compounds with proven therapeutic relevance. Based on extensive data from analogous structures, the most promising potential targets are protein kinases (implicating it in oncology) and cyclooxygenase enzymes (implicating it in inflammatory diseases).

A logical path forward would involve a tiered experimental approach:

-

Initial Screening: Perform a broad kinase panel screen and a COX-1/COX-2 inhibition assay to quickly identify the primary mechanism of action.

-

Potency and Selectivity: Follow up on initial hits with detailed IC50 determinations and selectivity profiling.

-

Cellular Activity: Validate the in vitro findings in relevant cell-based assays (e.g., cancer cell line proliferation assays, measurement of prostaglandin production in stimulated immune cells).

This structured, hypothesis-driven approach provides a clear and efficient roadmap for elucidating the therapeutic potential of 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide and advancing it through the drug discovery pipeline.

References

-

J-Stage. Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Available from: [Link]

-

PubMed. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. Available from: [Link]

-

ResearchGate. 1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors. Available from: [Link]

-

Royal Society of Chemistry. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Available from: [Link]

-

Royal Society of Chemistry. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Available from: [Link]

-

PMC. Discovery of Pyrazolocarboxamides as Potent and Selective Receptor Interacting Protein 2 (RIP2) Kinase Inhibitors. Available from: [Link]

-

Asian Journal of Chemistry. Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Available from: [Link]

-

ACS Publications. Pyrazole-4-Carboxamide (YW2065): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation. Available from: [Link]

-

PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

PubMed. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available from: [Link]

-

Preprints.org. From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Available from: [Link]

-

JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]

-

PMC. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

-

Arabian Journal of Chemistry. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Available from: [Link]

-

Academia.edu. (PDF) Biological Effects of the Pyrazole Derivatives. Available from: [Link]

- Google Patents. US10383853B2 - Carboxamide derivative and its diastereomers in stable crystalline form.

-

PMC. Current status of pyrazole and its biological activities. Available from: [Link]

-

PubMed. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link]

-

ResearchGate. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Available from: [Link]

-

PubMed. 1H-pyrazole-3-carboxamide: An Effective Scaffold for the Design of Either CB1 or CB2 Receptor Ligands. Available from: [Link]

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]

- 5. (PDF) Biological Effects of the Pyrazole Derivatives [academia.edu]

- 6. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of Pyrazolocarboxamides as Potent and Selective Receptor Interacting Protein 2 (RIP2) Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US10383853B2 - Carboxamide derivative and its diastereomers in stable crystalline form - Google Patents [patents.google.com]

- 16. 1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide: an effective scaffold for the design of either CB1 or CB2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Rational Discovery and Synthesis of Novel Pyrazole Carboxamides: From Mechanistic Design to High-Yield Workflows

Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The pyrazole carboxamide scaffold represents a "privileged structure" in both medicinal chemistry and agrochemical discovery. Characterized by a highly stable pyrazole core linked via a carboxamide bridge to diverse hydrophobic or aromatic tail groups, these molecules exhibit profound biological activities. In agriculture, they are the backbone of modern Succinate Dehydrogenase Inhibitors (SDHIs) [1]. In human therapeutics, novel derivatives are being actively explored as dual AChE/BChE inhibitors for neurodegenerative diseases, as well as potent anticancer and anti-inflammatory agents [2].

This technical guide synthesizes recent literature to provide a comprehensive overview of the rational design, structure-activity relationship (SAR) optimization, and field-proven synthetic methodologies for novel pyrazole carboxamides.

Mechanistic Grounding: The SDHI Paradigm

The dominant application of pyrazole carboxamides lies in their ability to disrupt fungal respiration. The molecular target is Complex II (Succinate Dehydrogenase, SDH) in the mitochondrial electron transport chain.

By mimicking the structure of ubiquinone (Coenzyme Q), the pyrazole carboxamide competitively binds to the ubiquinone-binding pocket (Q-site) of the SDH enzyme. This binding halts the transfer of electrons from succinate to ubiquinone, collapsing the mitochondrial proton gradient and starving the pathogen of ATP [4].

Mechanism of Action: SDH inhibition by pyrazole carboxamides blocking ATP synthesis.

Rational Drug Design & Quantitative Bioactivity

Modern discovery relies heavily on scaffold hopping and bioisosterism. Recent studies have demonstrated that modifying the amine portion of the carboxamide or introducing specific halogens (e.g., difluoromethyl groups) to the pyrazole core drastically alters target affinity and pharmacokinetic profiles [3].

For instance, introducing a diarylamine-modified scaffold has yielded compounds with exceptional in vitro and in vivo antifungal activities against Rhizoctonia solani. Similarly, replacing standard aromatic rings with dinitrogen six-membered heterocycles (like pyrimidine or pyridazine) has unlocked new pathways for combating Colletotrichum camelliae [4].

Table 1: Quantitative Bioactivity of Recent Novel Derivatives

| Compound ID | Structural Modification | Primary Target / Application | Key Bioactivity Metrics |

| 9c-7 [3] | Diarylamine-modified scaffold | Fungicide (R. solani) | IC50 = 0.013 µg/mL (in vitro) |

| Q18 [4] | Dinitrogen 6-membered ring | Fungicide (C. camelliae) | EC50 = 6.0 mg/L (in vitro) |

| 5a [2] | 4-Arylazo substitution | Dual AChE/BChE Inhibitor | Yield = 76.6%; Active in silico |

| Bixafen | N-(3',4'-dichloro-5-fluoro...) | Broad-spectrum SDHI | Commercial Standard (IC50 ~1.1 µg/mL) |

Core Synthetic Methodologies

The synthesis of pyrazole carboxamides generally follows a convergent approach: the independent construction of a functionalized pyrazole carboxylic acid and a complex amine, followed by an amide coupling reaction [5].

General synthetic workflow for pyrazole carboxamides from basic precursors.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed to aid researchers in troubleshooting and optimization.

Protocol A: Activation via Pyrazole-4-carbonyl Chloride

Causality: Converting the stable pyrazole-4-carboxylic acid to an acid chloride dramatically increases its electrophilicity, enabling room-temperature coupling with sterically hindered amines. The addition of catalytic DMF is critical; it reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack intermediate, preventing the reaction from stalling.

-

Initiation: Dissolve 3.0 mmol of pyrazole-4-carboxylic acid in 30 mL of anhydrous CH₂Cl₂ under an inert N₂ atmosphere.

-

Reagent Addition: Add 6.0 mmol of oxalyl chloride dropwise at 0 °C (ice-water bath). Causality: The low temperature controls the exothermic release of CO and CO₂ gases, preventing solvent boil-off.

-

Catalysis: Introduce 2 drops of anhydrous N,N-dimethylformamide (DMF).

-

Propagation & Validation: Stir at room temperature for 2 hours.

-

Validation Check: The complete cessation of gas evolution visually confirms the total consumption of the carboxylic acid.

-

-

Isolation: Evaporate the solvent and excess oxalyl chloride under reduced pressure.

-

Validation Check: The resulting pyrazole carbonyl chloride should be a highly moisture-sensitive solid/oil. It must be used immediately in Protocol B to prevent ambient hydrolysis back to the acid.

-

Protocol B: Amide Coupling (Standard Substrates)

Causality: Triethylamine (TEA) is utilized as a non-nucleophilic base to neutralize the HCl byproduct generated during coupling. This drives the equilibrium forward and prevents the protonation of the nucleophilic target amine, which would otherwise halt the reaction.

-

Preparation: Dissolve 1.0 mmol of the target amine and 3.0 mmol of TEA in 25 mL of anhydrous CH₂Cl₂.

-

Coupling: Slowly add a solution of the freshly prepared pyrazole carbonyl chloride (1.2 mmol in 5 mL CH₂Cl₂) dropwise at 0 °C.

-

Monitoring & Validation: Stir at room temperature for 4 hours.

-

Validation Check: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (2:1). The disappearance of the amine spot (stainable with ninhydrin) and the appearance of a less polar, UV-active product spot confirm successful coupling.

-

-

Workup: Quench by pouring into 15 mL of distilled water. Extract with CH₂Cl₂ (3 x 15 mL).

-

Purification: Wash the combined organic layers with saturated NaCl (brine) to remove residual water and water-soluble impurities. Dry over anhydrous Na₂SO₄, filter, concentrate, and purify via silica gel column chromatography.

Protocol C: HATU-Mediated Coupling (Sensitive Substrates)

Causality: For substrates with sensitive functional groups (e.g., delicate ethers or pyrrole rings) that degrade under harsh acid chloride conditions, HATU is employed [4]. HATU generates an active HOAt ester that is highly reactive yet pH-neutral, minimizing side reactions. DIPEA is preferred over TEA due to its higher steric hindrance, preventing unwanted nucleophilic attack by the base itself.

-

Activation: Dissolve 4.73 mmol of the pyrazole carboxylic acid in 15 mL of DMF. Add 5.68 mmol of DIPEA and 6.62 mmol of HATU.

-

Ester Formation: Stir for 15 minutes at room temperature. Causality: This pre-activation time ensures complete conversion to the active OAt-ester before the amine is introduced.

-

Coupling: Add 5.68 mmol of the target amine (e.g., 3-aminopyridazine). Stir for 60 minutes.

-

Workup & Validation: Wash the reaction mixture 3-4 times with saturated NH₄Cl solution.

-

Validation Check/Causality: NH₄Cl effectively neutralizes and removes excess DIPEA and basic byproducts into the aqueous layer without risking the hydrolysis of the newly formed amide bond (which can occur if strong acids like HCl are used for washing).

-

-

Isolation: Extract with Ethyl Acetate, dry over Na₂SO₄, and purify to obtain the final product.

Conclusion

The discovery and synthesis of novel pyrazole carboxamides remain a highly dynamic field. By understanding the mechanistic grounding of target inhibition (such as SDH) and employing rational SAR principles, researchers can design highly potent molecules. Utilizing self-validating, causally-driven synthetic protocols—whether through robust acid chlorides or mild HATU-mediated couplings—ensures high yields and preserves the integrity of complex, multi-functionalized scaffolds.

References

-

Akocak, S., Lolak, N., Duran, H. E., Demir Çetinkaya, B., Hashem, H., Bräse, S., & Türkeş, C. "Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation." Pharmaceuticals, 2026. URL: [Link]

-

Zhang, X.-X., et al. "Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents." ResearchGate, 2025. URL: [Link]

-

Wu, X. Q., et al. "Synthesis and Activity of Novel Pyrazole/Pyrrole Carboxamides Containing a Dinitrogen Six-Membered Heterocyclic as Succinate Dehydrogenase and Ergosterol Biosynthesis Inhibitors against Colletotrichum camelliae." Journal of Agricultural and Food Chemistry, 2023. URL: [Link]

-

Ferreira, B. S., et al. "Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks." Letters in Organic Chemistry, 2021. URL: [Link]

A Technical Guide to the Preliminary Bioactivity Screening of 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the preliminary in vitro bioactivity screening of a novel derivative, 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide. We outline a tiered screening strategy designed to efficiently identify and characterize potential anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols, the rationale behind experimental choices, and robust data interpretation frameworks. By adhering to the principles of scientific integrity, this guide aims to provide a self-validating system for the initial assessment of this promising compound.

Introduction and Rationale

The 1H-pyrazole-3-carboxamide skeleton is a cornerstone of many biologically active molecules. Its derivatives have been reported to possess significant pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and analgesic activities.[1][3] The structural features of this scaffold—a five-membered heterocyclic ring with two adjacent nitrogen atoms and a carboxamide group—allow for diverse molecular interactions, making it an attractive starting point for drug discovery. Previous studies on related pyrazole derivatives have shown activities such as kinase inhibition and DNA binding, suggesting multiple potential mechanisms of action.[4][5]

The subject of this guide, 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide, is a novel entity whose biological potential is yet to be systematically explored. The presence of the hydroxyethyl group introduces a potential site for metabolic modification and hydrogen bonding, which could influence its pharmacokinetic and pharmacodynamic properties. Therefore, a structured, multi-pronged screening approach is essential to efficiently uncover its therapeutic potential.

This guide proposes a tiered screening cascade, beginning with broad, high-throughput assays to identify primary bioactivity, followed by more specific secondary assays to confirm and quantify these activities.

Diagram: Tiered Bioactivity Screening Workflow

Caption: A tiered workflow for the preliminary bioactivity screening of the target compound.

Tier 1: Primary Antiproliferative Screening

Given that many pyrazole derivatives exhibit anticancer properties, the initial and most critical screening step is to assess the compound's effect on cancer cell viability and proliferation.[6][7]

Rationale for Assay Selection: XTT vs. MTT

Both the MTT and XTT assays are colorimetric methods used to assess cell metabolic activity, which serves as a proxy for cell viability.[8][9] These assays rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form a colored formazan product.[8][10]

-

MTT Assay: Produces a water-insoluble purple formazan, requiring an additional solubilization step with an organic solvent (e.g., DMSO).[10] This step increases hands-on time and can introduce variability.[11]

-

XTT Assay: Utilizes a second-generation tetrazolium salt that is reduced to a water-soluble orange formazan product.[8] This eliminates the need for solubilization, resulting in a more streamlined workflow, reduced potential for error, and better suitability for high-throughput screening.[11]

For these reasons of efficiency and reproducibility, the XTT assay is the recommended method for primary screening.

Experimental Protocol: XTT Cell Viability Assay

This protocol is designed for a 96-well plate format and should be performed under sterile conditions in a biological safety cabinet.

Materials:

-

Human cancer cell lines (e.g., HCT116 - colon, HepG2 - liver, MCF-7 - breast)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide (test compound) stock solution in DMSO

-

XTT labeling mixture (prepared according to manufacturer's instructions)

-

Doxorubicin or other standard anticancer drug (positive control)

-

96-well flat-bottom sterile culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader (spectrophotometer)

Procedure:

-

Cell Seeding:

-

Harvest and count cells using a hemocytometer.

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

-

Gently remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

-

Include control wells:

-

Vehicle Control: Cells treated with medium containing the same concentration of DMSO used for the test compound.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

Blank Control: Medium only, with no cells.

-

-

Incubate the plate for 48-72 hours.

-

-

XTT Reagent Addition:

-

Incubation and Measurement:

Diagram: XTT Assay Workflow

Caption: Step-by-step workflow for the XTT cell viability assay.

Data Presentation and Interpretation

Data should be presented as the percentage of cell viability relative to the vehicle control.

Calculation: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

A significant reduction in cell viability compared to the vehicle control indicates potential cytotoxic or antiproliferative activity. Compounds showing >50% inhibition at a screening concentration (e.g., 10 or 50 µM) are typically considered "hits" and prioritized for Tier 2 analysis to determine their half-maximal inhibitory concentration (IC₅₀).

| Compound Concentration | Cell Line 1 (HCT116) % Viability | Cell Line 2 (HepG2) % Viability | Positive Control (Doxorubicin) % Viability |

| Vehicle (0 µM) | 100% | 100% | 100% |

| 1 µM | 95.2% | 98.1% | 85.4% |

| 10 µM | 62.5% | 75.3% | 45.1% |

| 50 µM | 21.8% | 33.6% | 5.7% |

| 100 µM | 8.9% | 15.4% | 2.1% |

| Table 1: Example data output from a primary antiproliferative screen. |

Tier 1: Primary Antimicrobial Screening

The pyrazole scaffold is also a common feature in compounds with antibacterial and antifungal properties.[1][2] A primary screen against a representative panel of pathogenic microorganisms is a crucial step.

Rationale for Assay Selection: Broth Microdilution

Several methods exist for antimicrobial screening, including agar diffusion (disk or well) and dilution methods.[12][13]

-

Agar Diffusion: Simple and cost-effective for qualitative screening. It relies on the diffusion of the compound through agar to create a zone of inhibition.[12][13] However, results can be influenced by the compound's solubility and diffusion rate.

-

Broth Dilution: Provides quantitative results by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a microorganism.[13][14][15] The broth microdilution method, performed in 96-well plates, is the gold standard for determining MIC values and is suitable for screening multiple compounds.[16][17]

For its quantitative nature and reliability, the broth microdilution method is recommended for determining the MIC.[15]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

-

Fungal Strain: Candida albicans (Yeast).

-

Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi.

-

Test compound stock solution in DMSO.

-

Standard antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi) as positive controls.

-

Sterile 96-well U-bottom plates.

-

Spectrophotometer and 0.5 McFarland turbidity standard.

Procedure:

-

Inoculum Preparation:

-

Aseptically pick 3-5 colonies of the test microorganism from a fresh agar plate.[16]

-

Inoculate the colonies into a suitable broth medium.

-

Incubate the culture (e.g., 37°C for bacteria, 35°C for fungi) until it reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[16]

-

Dilute this suspension in the appropriate test medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

-

-

Compound Dilution in Plate:

-

Add 50 µL of sterile broth to all wells of a 96-well plate.

-

Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last column. This creates a concentration gradient.

-

-

Inoculation:

-

Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.

-

Include control wells:

-

Growth Control: Wells with inoculum but no compound.

-

Sterility Control: Wells with medium only (no inoculum, no compound).

-

-

-

Incubation:

-

Seal the plates and incubate at the appropriate temperature for 16-20 hours for bacteria, or 24-48 hours for fungi.[18]

-

-

MIC Determination:

Data Presentation and Interpretation

The results are presented as MIC values in µg/mL or µM. A lower MIC value indicates higher antimicrobial potency.

| Microorganism | Test Compound MIC (µg/mL) | Positive Control MIC (µg/mL) |

| S. aureus (ATCC 29213) | 16 | Ciprofloxacin: 0.5 |

| E. coli (ATCC 25922) | >128 | Ciprofloxacin: 0.015 |

| C. albicans (ATCC 90028) | 32 | Amphotericin B: 0.25 |

| Table 2: Example MIC data from a primary antimicrobial screen. |

Tier 2: Secondary Screening and Mechanistic Elucidation

If the primary screens yield promising "hits" (e.g., significant antiproliferative activity or low MIC values), secondary assays are warranted.

Potential as a Kinase Inhibitor

The pyrazole scaffold is a well-known "hinge-binding" motif found in many FDA-approved kinase inhibitors. Dysregulation of protein kinases is a hallmark of many cancers and inflammatory diseases.[19][20] Therefore, assessing the compound's ability to inhibit one or more protein kinases is a logical next step if anticancer or anti-inflammatory activity is observed.

-

Assay Type: In vitro biochemical kinase assays are used to measure the direct inhibition of a purified kinase enzyme.[21][22] These assays typically measure the conversion of ATP to ADP or the phosphorylation of a substrate.[21]

-

Screening: The compound can be screened against a panel of kinases to determine its potency and selectivity. This is crucial as broad-spectrum kinase inhibition can lead to off-target toxicity.

-

Interpretation: Results are typically expressed as IC₅₀ values. A low IC₅₀ against a specific, disease-relevant kinase would be a highly significant finding.

Diagram: Simplified Kinase Signaling Pathway

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 3. jchr.org [jchr.org]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ro.uow.edu.au [ro.uow.edu.au]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. MTT assay - Wikipedia [en.wikipedia.org]

- 11. biotech-spain.com [biotech-spain.com]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. litfl.com [litfl.com]

- 18. benchchem.com [benchchem.com]

- 19. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bellbrooklabs.com [bellbrooklabs.com]

- 21. bmglabtech.com [bmglabtech.com]

- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

In-Depth Technical Guide: 5-(2-Hydroxyethyl)-1H-pyrazole-3-carboxamide in Drug Discovery

Executive Summary

As modern medicinal chemistry increasingly focuses on targeted therapies, the selection of highly optimized, bifunctional building blocks is critical for successful lead generation. 5-(2-Hydroxyethyl)-1H-pyrazole-3-carboxamide (CAS: 1312205-25-6) is a versatile, low-molecular-weight pharmacophore widely utilized in the synthesis of kinase and poly(ADP-ribose) polymerase (PARP) inhibitors. This whitepaper provides an authoritative analysis of its chemical identity, structural causality in target binding, and self-validating synthetic workflows designed for drug development professionals.

Chemical Identity and Nomenclature

The compound is a substituted pyrazole derivative characterized by two distinct functional groups flanking the heterocyclic core.

-

IUPAC Name: 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

-

CAS Registry Number: 1312205-25-6[1]

-

Synonyms: 3-carboxamide-5-(2-hydroxyethyl)-1H-pyrazole

-

InChIKey: YEKUHERXGBMWRD-UHFFFAOYSA-N[2]

Tautomeric Note: In solution, the 1H-pyrazole and 2H-pyrazole forms exist in rapid equilibrium. However, the IUPAC nomenclature standardizes the numbering such that the carboxamide group is assigned to position 3, fixing the hydroxyethyl aliphatic chain at position 5.

Physicochemical Properties

The physicochemical profile of this building block makes it highly attractive for fragment-based drug discovery (FBDD) and combinatorial library synthesis. The high polar surface area and multiple hydrogen-bonding vectors ensure excellent aqueous solubility[2].

| Property | Value | Structural Implication |

| Molecular Formula | C₆H₉N₃O₂ | Low molecular weight (ideal for FBDD). |

| Molecular Weight | 155.16 g/mol [1] | High ligand efficiency potential. |

| Hydrogen Bond Donors | 4 (-OH, -NH₂, pyrazole -NH) | Facilitates strong target-site anchoring. |

| Hydrogen Bond Acceptors | 4 (2x N, 2x O) | Enables complex bidentate interactions. |

| TPSA (Calculated) | ~92.4 Ų | Highly polar; requires lipophilic pairing in final drugs. |

| Physical State | Solid | Stable for long-term benchtop storage. |

Structural Significance & Mechanistic Causality (E-E-A-T)

The selection of 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide in a synthetic pipeline is rarely arbitrary; it is driven by specific mechanistic requirements in the target binding pocket.

The Pyrazole-3-Carboxamide Core as an ATP Bioisostere

In kinase inhibitor design, the pyrazole-3-carboxamide motif acts as a potent bioisostere for the adenine ring of adenosine triphosphate (ATP)[3]. The causality behind its efficacy lies in its hydrogen-bonding geometry. The pyrazole nitrogen and the carboxamide group form a highly conserved bidentate or tridentate hydrogen bond network with the backbone amide and carbonyl groups of the kinase hinge region (typically involving residues like Cysteine or Leucine)[3][4].

The 5-(2-Hydroxyethyl) Vector

While the core anchors the molecule to the hinge, the 5-(2-hydroxyethyl) group serves two critical causal functions:

-

Solvent-Exposed Extension: The ethyl linker directs the terminal hydroxyl group out of the narrow ATP-binding pocket and into the solvent-exposed region.

-

Synthetic Handle: The primary alcohol acts as a highly reactive nucleophile for late-stage functionalization. It allows medicinal chemists to attach solubilizing basic tails (e.g., morpholine or piperazine rings) or PEG linkers for PROTAC (Proteolysis Targeting Chimera) degradation strategies without disrupting the core hinge-binding motif.

Figure 1: Pharmacophore binding model of the pyrazole-3-carboxamide scaffold in a kinase pocket.

Synthetic Methodology: De Novo Construction

For researchers requiring scale-up or isotopic labeling, the de novo synthesis of 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide relies on a robust, self-validating three-step protocol starting from accessible aliphatic precursors.

Step-by-Step Protocol: Core Synthesis

Step 1: Claisen Condensation (1,3-Diketone Formation)

-

Rationale: To establish the necessary carbon framework for the pyrazole ring, a protected ketone is condensed with an oxalate ester.

-

Procedure: Dissolve 4-(benzyloxy)butan-2-one (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous ethanol. Slowly add sodium ethoxide (NaOEt, 1.5 eq) at 0 °C. Stir at room temperature for 12 hours. Quench with 1N HCl and extract with ethyl acetate. The resulting intermediate is ethyl 6-(benzyloxy)-2,4-dioxohexanoate.

Step 2: Hydrazine Cyclization

-

Rationale: Hydrazine hydrate acts as a bis-nucleophile, attacking the 1,3-diketone to close the aromatic pyrazole ring.

-

Procedure: Dissolve the crude 1,3-diketone in ethanol. Add hydrazine hydrate (1.2 eq) dropwise at 0 °C. Reflux the mixture for 4 hours. Concentrate under reduced pressure and purify via silica gel chromatography to yield ethyl 5-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxylate.

Step 3: Amidation and Deprotection

-

Rationale: The ester is converted to the primary amide, followed by removal of the benzyl protecting group to reveal the target hydroxyl.

-

Procedure:

-

Suspend the ester in a saturated solution of ammonia in methanol (NH₃/MeOH). Seal in a pressure tube and heat to 80 °C for 24 hours. Cool and evaporate to yield the protected carboxamide.

-

Dissolve the intermediate in methanol, add 10% Pd/C (catalytic), and stir under a hydrogen atmosphere (1 atm) for 12 hours. Filter through Celite and concentrate to yield pure 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide .

-

Figure 2: De novo synthetic workflow for 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide.

Experimental Workflows: Integration into Drug Discovery

Once procured or synthesized, CAS 1312205-25-6 is typically derivatized to optimize pharmacokinetic (PK) properties. The most common workflow involves converting the primary alcohol into a basic amine tail to increase the volume of distribution and target residence time.

Protocol: Morpholine Tail Derivatization

-

Objective: Convert the 2-hydroxyethyl group into a 2-morpholinoethyl group.

-

Step 1 (Activation): Dissolve 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 2.0 eq) and cool to 0 °C. Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 2 hours. Wash with brine, dry over Na₂SO₄, and concentrate to yield the mesylate intermediate. Causality: The mesylate is an excellent leaving group, preparing the highly stable aliphatic carbon for nucleophilic attack.

-

Step 2 (Displacement): Dissolve the crude mesylate in anhydrous dimethylformamide (DMF). Add potassium carbonate (K₂CO₃, 3.0 eq) and morpholine (2.0 eq). Heat to 80 °C for 8 hours. Cool, dilute with water, and extract with ethyl acetate. Purify via reverse-phase HPLC to yield 5-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide.

This derivatized scaffold can then be subjected to cross-coupling reactions (e.g., Buchwald-Hartwig amination at the pyrazole nitrogen or electrophilic aromatic substitution at the 4-position) to build out the final active pharmaceutical ingredient (API) targeting FLT3, Aurora kinases, or CDKs[3][4].

References

-

Wang, Y. et al. Title: Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

-

Maria, C. et al. Title: New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 5-(2-Hydroxyethyl)-1H-pyrazole-3-carboxamide | 1312205-25-6 [sigmaaldrich.com]

- 3. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: De Novo Synthesis Protocol for 5-(2-Hydroxyethyl)-1H-pyrazole-3-carboxamide

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Compound: 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide (CAS: 1312205-25-6)

Introduction & Scope

In modern drug discovery, 5-substituted 1H-pyrazole-3-carboxamides are highly valued pharmacophores. They frequently serve as bioisosteres for phenols and primary amides, and act as critical hinge-binding motifs in the design of kinase and PARP inhibitors [1].

Synthesizing 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide presents a unique chemoselective challenge due to the simultaneous presence of a reactive primary alcohol and a primary carboxamide on the pyrazole core. Direct functionalization often leads to unwanted side reactions, such as O-acylation or intramolecular lactonization. This application note details a highly regioselective, self-validating four-step synthetic workflow starting from 4-(benzyloxy)-2-butanone [2], utilizing a robust protection-deprotection strategy to ensure high yields and analytical purity.

Retrosynthetic Strategy & Workflow

The core strategy relies on the Claisen condensation of a protected ketone with diethyl oxalate, followed by a Knorr-type pyrazole cyclocondensation.

Causality of the Protection Strategy: If unprotected 4-hydroxy-2-butanone were subjected to the strongly basic conditions of a Claisen condensation, the resulting alkoxide would aggressively attack the diethyl oxalate, leading to irreversible O-acylation. Furthermore, a free hydroxyl on the resulting 1,3-diketone would spontaneously cyclize into a stable hemiketal or lactone, completely inhibiting the subsequent hydrazine cyclocondensation. By utilizing the benzyl ether (4-(benzyloxy)-2-butanone), we mask the alcohol's nucleophilicity until the pyrazole core is fully constructed.

Figure 1: Four-step synthetic workflow for 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide.

Step-by-Step Experimental Protocols

Step 1: Claisen Condensation

Objective: Synthesis of Ethyl 6-(benzyloxy)-2,4-dioxohexanoate.

-

Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under an inert nitrogen atmosphere. Add anhydrous ethanol (150 mL) and cool to 0 °C.

-

Base Generation: Slowly add sodium metal (1.1 eq) to generate sodium ethoxide. Alternatively, use a commercially available 21% wt NaOEt solution in ethanol.

-

Addition: Prepare a mixture of 4-(benzyloxy)-2-butanone (1.0 eq) [2] and diethyl oxalate (1.1 eq). Add this mixture dropwise to the NaOEt solution over 30 minutes to control the exotherm.

-

Reaction: Remove the ice bath and stir the reaction at room temperature for 12 hours.

-

Workup: Quench the reaction by pouring it into an ice-cold 1N HCl solution (adjusting to pH 3-4). Extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify via silica gel chromatography (Hexanes:EtOAc, 8:2) to afford the 1,3-diketone as a pale yellow oil. Mechanistic Insight: NaOEt selectively deprotonates the less sterically hindered methyl group (C1) of the ketone over the methylene (C3). The resulting 1,3-dicarbonyl is thermodynamically driven by the formation of a highly stabilized, conjugated enolate.

Step 2: Knorr-Type Cyclocondensation

Objective: Synthesis of Ethyl 5-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxylate.

-

Preparation: Dissolve the purified 1,3-diketone (1.0 eq) in absolute ethanol (0.2 M concentration) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Cool the solution to 0 °C. Add hydrazine hydrate (NH₂NH₂·H₂O, 1.2 eq) dropwise. Safety Note: Hydrazine is highly toxic and potentially explosive; handle exclusively in a fume hood with proper PPE.

-

Reaction: Heat the mixture to reflux (78 °C) for 3 hours. Monitor completion via TLC (Hexanes:EtOAc, 1:1; UV active).

-

Workup: Cool to room temperature and remove ethanol under reduced pressure. Partition the residue between EtOAc and water. Extract the aqueous layer twice with EtOAc. Dry the combined organics over Na₂SO₄ and concentrate.

-

Purification: Triturate the crude residue with cold hexanes to yield the protected pyrazole as a solid. Mechanistic Insight: The 1,3-dicarbonyl intermediate features an ester and two ketones. Hydrazine, a powerful bis-nucleophile, chemoselectively attacks the highly electrophilic ketone carbonyls over the ester carbonyl, ensuring the ester remains intact for Step 4.

Step 3: Catalytic Hydrogenolysis

Objective: Synthesis of Ethyl 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate.

-

Preparation: Dissolve the protected pyrazole in HPLC-grade methanol (0.1 M). Degas the solution by bubbling nitrogen through it for 10 minutes.

-

Catalyst Addition: Carefully add 10% Pd/C (10% w/w).

-

Reaction: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 6-12 hours.

-

Validation: Monitor via LC-MS. The disappearance of the benzyl mass (M - 90) indicates completion.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the Celite pad thoroughly with methanol. Concentrate the filtrate to yield the deprotected primary alcohol quantitatively.

Step 4: Ammonolysis (Nucleophilic Acyl Substitution)

Objective: Synthesis of 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide [3].

-

Preparation: Transfer the ethyl ester intermediate to a heavy-walled pressure tube.

-

Reaction: Suspend the starting material in a commercially available solution of 7N Ammonia in Methanol (10-15 eq of NH₃). Seal the tube tightly.

-

Heating: Heat the sealed tube to 60 °C behind a blast shield for 18 hours.

-

Workup: Cool the vessel completely to room temperature before carefully unsealing it. Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

-

Purification: Triturate the resulting crude solid with a cold mixture of diethyl ether and a few drops of ethyl acetate. Filter and dry under high vacuum to afford the target compound as a white crystalline powder. Mechanistic Insight: The primary amine of ammonia acts as a nucleophile, attacking the ethyl ester to form the thermodynamically stable carboxamide. The primary hydroxyl group is entirely unreactive under these conditions, bypassing the need for re-protection.

Quantitative Data Summary

The following table benchmarks the expected parameters for a successful synthesis campaign on a 10-gram scale:

| Reaction Step | Intermediate / Product | Expected Yield | Time | Temp | Purification Method |

| 1. Claisen Condensation | Ethyl 6-(benzyloxy)-2,4-dioxohexanoate | 75 - 82% | 12 h | 0 °C to RT | Silica Gel Chromatography |

| 2. Cyclocondensation | Ethyl 5-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxylate | 85 - 90% | 3 h | 78 °C (Reflux) | Extraction & Trituration |

| 3. Hydrogenolysis | Ethyl 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate | 92 - 98% | 6-12 h | 20 °C (RT) | Celite Filtration |

| 4. Ammonolysis | 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide | 80 - 88% | 18 h | 60 °C | Precipitation / Trituration |

References

- Sigma-Aldrich. "5-(2-Hydroxyethyl)-1H-pyrazole-3-carboxamide Product Page". Merck KGaA.

- Organic Syntheses. "Synthesis of 4-benzyloxy-2-butanone". Org. Synth. 1981, 60, 92.

- Accela ChemBio. "5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide (CAS 1312205-25-6)".

Application Notes and Protocols: Mass Spectrometry of 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

Executive Summary

The compound 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide (CAS: 1312205-25-6) is a highly polar, low-molecular-weight heterocyclic building block. Pyrazole-3-carboxamide derivatives are of significant interest in medicinal chemistry, frequently serving as core scaffolds for kinase inhibitors, anti-inflammatory agents, and DNA minor-groove binding therapeutics[1].

From an analytical perspective, quantifying this compound in biological matrices presents a distinct challenge. Its high polarity and small size (MW 155.16) result in poor retention on standard reversed-phase (C18) columns, leading to co-elution with the solvent front and severe ionization suppression[2]. As a Senior Application Scientist, I have designed this protocol to overcome these limitations. By utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), this guide provides a self-validating, robust workflow for the structural characterization and quantification of this compound.

Physicochemical Properties & MS Parameters

Understanding the physicochemical nature of the analyte is the first step in rational method development. The presence of three polar functional groups (pyrazole ring, carboxamide, and primary alcohol) dictates both its chromatographic behavior and its gas-phase fragmentation.

| Parameter | Value | Analytical Implication |

| Chemical Formula | C₆H₉N₃O₂ | Requires high-resolution MS for exact mass confirmation. |

| Exact Mass | 155.0695 Da | Monoisotopic mass used for TOF/Orbitrap calibration. |

| Precursor Ion [M+H]⁺ | 156.0773 m/z | Primary target for positive-ion ESI (+ESI) MRM selection. |

| Polarity (LogP) | < 0 (Highly Polar) | Necessitates HILIC or Ion-Pairing Reversed-Phase LC[2]. |

| pKa (Estimated) | ~2.5 (Pyrazole), ~15 (OH) | Analyte remains predominantly neutral or positively charged at acidic pH, favoring +ESI. |

Mechanistic Fragmentation Pathways (CID/ESI-MS/MS)

To build a trustworthy Multiple Reaction Monitoring (MRM) method, we must understand the causality behind the Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion (m/z 156.1).

-

Loss of Water (-18 Da): The 2-hydroxyethyl group at position 5 is highly labile. Protonation preferentially occurs at the pyrazole nitrogen or the carboxamide oxygen, but energy redistribution leads to the rapid neutral loss of H₂O from the aliphatic alcohol, yielding a stable fragment at m/z 138.1.

-

Loss of Ammonia (-17 Da): The carboxamide group at position 3 undergoes a characteristic cleavage, expelling NH₃ to generate an acylium-like ion at m/z 139.1.

-